N,N-Diphenyl-4-(phenylamino)benzenesulfonamide
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Overview
Description
N,N-Diphenyl-4-(phenylamino)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with diphenyl and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(phenylamino)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with diphenylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-(phenylamino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N-Diphenyl-4-(phenylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-4-(phenylamino)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound’s aromatic rings may also interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diphenyl-4-(phenylamino)benzamide
- N,N-Diphenyl-4-(phenylamino)benzoic acid
- N,N-Diphenyl-4-(phenylamino)benzaldehyde
Uniqueness
N,N-Diphenyl-4-(phenylamino)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
198224-95-2 |
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Molecular Formula |
C24H20N2O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-anilino-N,N-diphenylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O2S/c27-29(28,24-18-16-21(17-19-24)25-20-10-4-1-5-11-20)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H |
InChI Key |
JDDGZNATEXFJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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